molecular formula C13H17NO4 B2741076 N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide CAS No. 1902957-27-0

N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide

Cat. No.: B2741076
CAS No.: 1902957-27-0
M. Wt: 251.282
InChI Key: JESRIYPYSJCJPS-UHFFFAOYSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide is a synthetic organic compound characterized by a fully saturated octahydrobenzo[b][1,4]dioxin core linked to a furan-3-carboxamide moiety via an amide bond. This structural framework combines a bicyclic ether system (1,4-dioxane fused to a benzene ring) with a heteroaromatic furan group, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-13(9-3-4-16-8-9)14-10-1-2-11-12(7-10)18-6-5-17-11/h3-4,8,10-12H,1-2,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESRIYPYSJCJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=COC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with an amine derivative of octahydrobenzo[b][1,4]dioxin under basic conditions to yield the desired carboxamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan ring and carboxamide group may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Saturation and Substituent Variations

The octahydrobenzo[b][1,4]dioxin system in the target compound is fully saturated, distinguishing it from partially saturated analogs such as 2,3-dihydrobenzo[b][1,4]dioxin derivatives (e.g., compounds in and ). For example:

  • N-{3-[(furan-2-carbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide () features a dihydro ring and a furan-2-carboxamide substituent, differing in both ring saturation and substitution pattern compared to the target compound .
  • Compounds 18–21 in incorporate a 1,3,4-oxadiazole linker between the dihydrobenzo[b][1,4]dioxin and benzamide groups, introducing additional hydrogen-bonding capabilities and rigidity .

Functional Group Analysis

  • Amide Linkage : The target compound’s furan-3-carboxamide group contrasts with the furan-2-carboxamide in and the benzamide derivatives in . The position of the carbonyl group on the furan ring (3 vs. 2) may influence electronic properties and intermolecular interactions.
  • Heterocyclic Moieties : The presence of 1,3,4-oxadiazole in compounds introduces a five-membered aromatic ring with two nitrogen atoms, enhancing π-π stacking and dipole interactions compared to the simpler amide linkage in the target compound .

Physicochemical Data

Property Target Compound (Inferred) Compound Compounds (18–21)
Molecular Formula C₁₇H₂₁NO₄ (estimated) C₂₀H₁₆N₂O₅ Varies (e.g., C₂₄H₂₀N₃O₅S for 18)
Molecular Weight ~307.36 g/mol 388.35 g/mol 450–550 g/mol
Purity Not reported Not reported 95–100% (HPLC)
Spectral Data Likely distinct ¹H/¹³C NMR signals SMILES/InChi provided () ¹H/¹³C NMR and MS-ESI reported

Enzyme Inhibition and Binding

  • Their 1,3,4-oxadiazole linker may enhance binding to enzyme active sites .
  • The target compound’s furan-3-carboxamide group could mimic natural substrates or inhibitors, though specific targets remain uncharacterized in the evidence.

Structural-Activity Relationships (SAR)

  • Ring Saturation : Fully saturated octahydrobenzo[b][1,4]dioxin may improve metabolic stability compared to dihydro analogs but reduce aromatic interactions.
  • Substituent Position: Furan-3-carboxamide vs.

Biological Activity

N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.

Structural Overview

The compound features a furan ring attached to a carboxamide group , which is further linked to an octahydrobenzo[b][1,4]dioxin moiety. This combination of functional groups is believed to contribute to its diverse chemical reactivity and biological activities.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme or receptor activity. The furan ring and carboxamide group are thought to facilitate binding interactions that lead to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further investigation in antimicrobial drug development.
  • Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs have been shown to target key protein interactions involved in cancer progression, such as the menin-MLL interaction critical in leukemia treatment .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
N-(furan-2-ylmethyl)-1H-indole-3-carboxamideIndole structure; furan ringAnticancer activity targeting EGFR
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamideBiphenyl group instead of furanPotential neuroprotective effects
N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamideThiophene ring; dioxin moietyAnticancer properties; inhibits protein interactions

The distinct combination of the furan and octahydrobenzo[b][1,4]dioxin structures in this compound imparts unique biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds similar to this compound:

  • Anticancer Studies : Research has shown that derivatives of benzodioxane exhibit notable anticancer activities. For instance, a study highlighted a benzodioxane bisamide compound that inhibited tumor growth in human ovarian carcinoma models .
  • Mechanistic Insights : Interaction studies using techniques such as surface plasmon resonance (SPR) have been employed to quantify binding interactions between similar compounds and target proteins involved in cancer pathways .

Future Directions

Given its promising biological activities, further research is warranted to explore the full potential of this compound. Future studies should focus on:

  • Elucidating detailed mechanisms of action.
  • Conducting in vivo studies to assess therapeutic efficacy.
  • Investigating structure-activity relationships (SAR) to optimize the compound for specific biological targets.

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